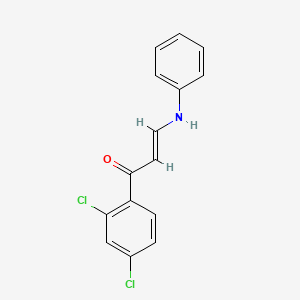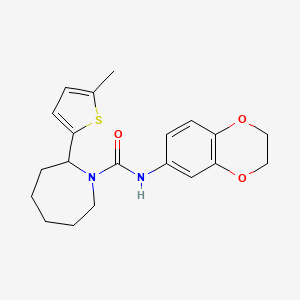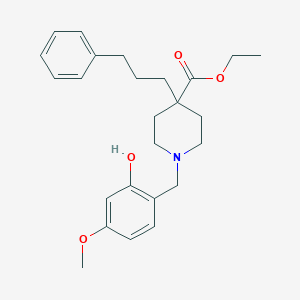
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one, also known as DPP, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DPP is a yellow crystalline powder with a molecular formula of C16H11Cl2NO and a molecular weight of 308.17 g/mol.
Mecanismo De Acción
The mechanism of action of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to inhibit the activity of certain enzymes involved in fungal and bacterial cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one can inhibit the growth of cancer cells, fungi, and bacteria. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to improve cognitive function and reduce oxidative stress in the brain. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one in lab experiments is its high yield and purity. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied, and its mechanisms of action are well understood. However, one limitation of using 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is its potential toxicity, particularly at high doses. Careful consideration should be given to the dosage and administration route when conducting experiments with 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one.
Direcciones Futuras
There are several future directions for research involving 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one. One area of interest is the development of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one and its potential applications in the treatment of neurodegenerative diseases. Finally, studies investigating the pharmacokinetics and pharmacodynamics of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one in animal models and humans are needed to determine its potential as a therapeutic agent.
In conclusion, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one as a therapeutic agent.
Métodos De Síntesis
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and aniline in the presence of a base. Another method involves the reaction of 2,4-dichlorophenacyl chloride with aniline in the presence of a base. The yield of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one obtained through these methods is typically high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antimicrobial properties. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-3-anilino-1-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-11-6-7-13(14(17)10-11)15(19)8-9-18-12-4-2-1-3-5-12/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJAJQEJYRZTE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5051734.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)
![11-(3-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051760.png)
![3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5051770.png)

![N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5051780.png)

![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)
![6,7-dimethoxy-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5051808.png)
![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5051815.png)
![6-methyl-N-phenyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5051818.png)
